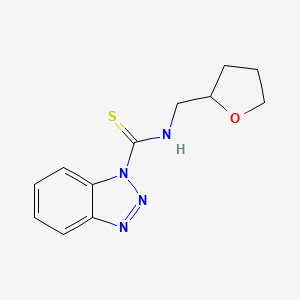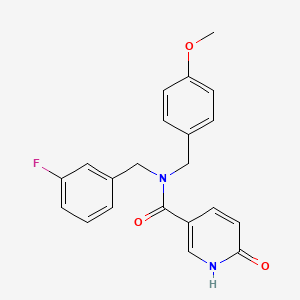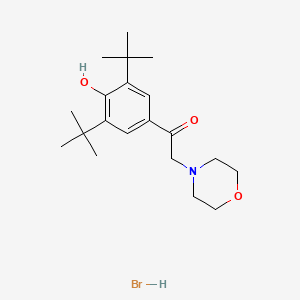
3-(4-chlorobenzyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-pyrrolidinedione
Overview
Description
3-(4-chlorobenzyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as CBM-1, and it is synthesized through a specific method that will be discussed in This compound has shown significant biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of derivatives related to this compound and their antimicrobial activities. For instance, derivatives of benzothiazoles, including those with pyridine structures, have been synthesized and shown to possess variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This highlights the potential of such compounds in the development of new antimicrobial agents.
Antifungal and Herbicidal Activities
Benzothiazoles, among other heterocyclic compounds, have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. It has been found that benzothiazoles tend to exhibit significant herbicidal activity, with certain substituents like chloro, trifluoromethyl, methoxy, and ethoxy groups enhancing their potency (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982). This suggests the utility of such compounds in agricultural applications.
Anti-inflammatory and Antioxidant Properties
Derivatives of benzothiazoles have also been investigated for their anti-inflammatory activities. For example, a study on newly synthesized Mannich bases related to the compound demonstrated significant in vitro anti-inflammatory activity, indicating potential therapeutic applications (Rathi, More, Deshmukh, & Chaudhari, 2013). Furthermore, pyrrole derivatives have been synthesized as inhibitors of protein kinases and shown to act as antioxidants in inflamed tissue, suggesting their use in anti-inflammatory and antitumor activities (Kuznietsova et al., 2019).
Electropolymerization and Conducting Polymers
Research has also explored the electropolymerization of derivatives to produce conducting polymers, indicating the compound's relevance in materials science. Specifically, derivatized bis(pyrrol-2-yl) arylenes have been synthesized and shown to form polymers with low oxidation potentials, which are stable in their conducting form, suggesting applications in electronic and photonic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-25-14-6-7-15-16(10-14)26-19(21-15)22-17(23)9-12(18(22)24)8-11-2-4-13(20)5-3-11/h2-7,10,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBRLSCXYNJYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=O)CC(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide](/img/structure/B4058274.png)
![N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine](/img/structure/B4058275.png)
![ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate](/img/structure/B4058282.png)

![N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058294.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,5-dimethylpiperidine](/img/structure/B4058298.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4058324.png)

![5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-3-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4058344.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4058367.png)
![2-(4-chlorophenyl)-4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B4058374.png)
